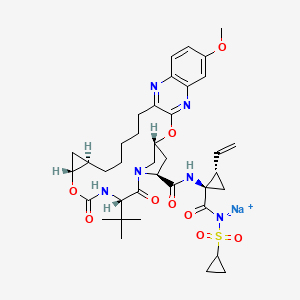

Grazoprevir sodium

Description

Properties

IUPAC Name |

sodium;[(1R,2S)-1-[[(1R,18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carbonyl]amino]-2-ethenylcyclopropanecarbonyl]-cyclopropylsulfonylazanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H50N6O9S.Na/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27;/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H3,41,42,43,45,47,48);/q;+1/p-1/t21-,22-,24-,29+,30-,31-,38-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKZBIVJZNPHGU-CIAYNJNFSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)[N-]S(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@]3(C[C@H]3C=C)C(=O)[N-]S(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCC[C@@H]7C[C@H]7OC(=O)N1.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H49N6NaO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

788.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1425038-27-2 | |

| Record name | Grazoprevir sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1425038272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Grazoprevir Sodium: Structural Mechanisms and In Vitro Profiling of a Pan-Genotypic NS3/4A Protease Inhibitor

Introduction: The HCV NS3/4A Target

The Hepatitis C Virus (HCV) is a positive-sense single-stranded RNA virus that relies entirely on host cellular machinery to translate its viral RNA into a single, massive polyprotein[1]. For the virus to replicate, this polyprotein must be cleaved into functional structural and non-structural proteins. The NS3/4A complex—a heterodimer comprising the N-terminal serine protease domain of the NS3 protein and the NS4A activating cofactor—is responsible for catalyzing four specific cleavages to release mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B)[2]. Because these mature proteins are strictly required to assemble the viral replication complex, the NS3/4A protease is a highly validated and critical pharmacological target for direct-acting antivirals (DAAs).

Molecular Mechanism of Action

Grazoprevir sodium (MK-5172) is a second-generation, non-covalent, reversible macrocyclic inhibitor of the NS3/4A protease[2]. It functions by competitively binding to the active site of the protease, forming a highly specific covalent-like interaction with the enzyme's catalytic triad (His58, Asp82, Ser139)[1].

Unlike first-generation linear protease inhibitors (such as boceprevir), grazoprevir features a unique P2-P4 macrocyclic constraint incorporating a quinoxaline moiety[2]. This rigid architecture minimizes the entropic penalty of binding and allows the molecule to span the S1 to S4 binding pockets of the protease with exceptional affinity, effectively halting the production of essential viral proteins and inducing replication arrest[1].

HCV polyprotein cleavage pathway and the mechanism of NS3/4A inhibition by grazoprevir.

Quantitative Genotypic Profiling

The macrocyclic design of grazoprevir grants it potent, pan-genotypic activity. In biochemical assays, grazoprevir demonstrates picomolar to sub-nanomolar inhibitory constants ( Ki ) across multiple HCV genotypes, translating to highly effective viral suppression in cell-based models[3].

Table 1: Grazoprevir Binding Kinetics and Inhibitory Potency Across HCV Genotypes

| HCV Genotype | NS3/4A Enzymatic Ki (nM) | NS3/4A Enzymatic IC50 (pM) | Replicon Assay EC50 (nM) |

| GT1a | 0.01 | 7 | 0.4 |

| GT1b | 0.01 | 4 | 0.5 |

| GT2a | 0.08 | Not Reported | Not Reported |

| GT2b | 0.15 | Not Reported | Not Reported |

| GT3a | 0.90 | Not Reported | Not Reported |

| GT4 | Not Reported | 62 | 0.3 |

Data aggregated from biochemical and replicon profiling studies[3][4][5].

Experimental Methodologies: Self-Validating Workflows

To rigorously evaluate the potency of NS3/4A inhibitors during drug development, we employ a self-validating biphasic testing funnel. This consists of a biochemical enzymatic assay to determine intrinsic affinity, followed by a cell-based replicon assay to confirm intracellular efficacy, permeability, and rule out off-target cytotoxicity.

Biphasic experimental workflow for the in vitro validation of NS3/4A protease inhibitors.

Protocol 1: FRET-Based NS3/4A Enzymatic Cleavage Assay

This biochemical assay isolates the direct interaction between grazoprevir and the NS3/4A complex.

-

Enzyme Preparation: Recombinant NS3/4A complex is diluted in an assay buffer containing 50 mM Tris-HCl (pH 7.5), 15% glycerol, 0.6 mM lauryl maltoside, and 10 mM DTT.

-

Causality: The NS3/4A complex is highly hydrophobic; lauryl maltoside prevents non-specific aggregation, while DTT maintains the reducing environment necessary to preserve the structural integrity of the enzyme's zinc-binding domain.

-

-

Compound Pre-incubation: Grazoprevir is titrated serially and pre-incubated with the enzyme for 30 minutes at room temperature.

-

Causality: Macrocyclic inhibitors often exhibit slow, tight-binding kinetics. Pre-incubation ensures the system reaches thermodynamic equilibrium before substrate competition begins, preventing artificially inflated IC50 values.

-

-

Substrate Addition: A FRET-based depsipeptide substrate (e.g., RET S1) is added to initiate the reaction.

-

Causality: The depsipeptide bond is rapidly cleaved by the serine protease, separating the fluorophore from the quencher to generate a measurable fluorescent signal.

-

-

Kinetic Readout: Fluorescence (Ex 340 nm / Em 490 nm) is monitored continuously for 20 minutes to calculate the initial velocity ( V0 ).

-

Causality: Utilizing initial velocity rather than an endpoint measurement ensures the reaction remains in the linear phase, avoiding artifacts caused by substrate depletion or product inhibition.

-

-

Data Analysis: Data is fit using the Morrison equation for tight-binding inhibitors.

-

Causality: Because grazoprevir's Ki is in the picomolar range (approaching the active enzyme concentration), standard Michaelis-Menten kinetics fail. The Morrison equation accounts for inhibitor depletion, yielding mathematically accurate Ki determinations.

-

Protocol 2: Cell-Based HCV Replicon Assay (Luciferase Reporter)

This assay validates that the biochemical potency translates to a complex intracellular environment[6].

-

Cell Seeding: Huh7 cells harboring a subgenomic HCV replicon (expressing a Renilla or Firefly luciferase reporter) are seeded in 96-well plates at 10,000 cells/well.

-

Causality: The subgenomic replicon contains only the non-structural proteins (NS3-NS5B) required for RNA replication, providing a safe, BSL-2 compatible system that directly couples viral replication to a luminescent output[6].

-

-

Compound Treatment: Cells are treated with serial dilutions of grazoprevir and incubated for 72 hours.

-

Causality: A 72-hour window is required to allow pre-existing intracellular replicon RNA and mature viral proteins to naturally turn over, ensuring the assay measures true de novo inhibition rather than residual activity.

-

-

Luminescence Readout: Cells are lysed, and luciferase activity is quantified using a standard plate reader.

-

Causality: The luminescence signal is directly proportional to the replicon copy number, providing a highly sensitive measure of antiviral efficacy ( EC50 ).

-

-

Cytotoxicity Counter-Screen: A parallel plate is assayed using a cellular ATP-viability assay (e.g., CellTiter-Glo).

-

Causality: This self-validating step ensures that observed reductions in viral replication are due to specific NS3/4A inhibition, and not a false positive caused by off-target host cell toxicity ( CC50 ).

-

Structural Resilience to Resistance-Associated Substitutions (RAS)

A major challenge with DAAs is the rapid emergence of viral resistance. Grazoprevir demonstrates remarkable structural resilience, particularly against the Q80K polymorphism that heavily impacts other macrocyclic inhibitors like simeprevir[2].

The structural basis for this resilience is rooted in its binding flexibility. For example, while the D168A mutation alone reduces grazoprevir's potency by altering the S2 binding pocket, the double substitution R155K/D168A unexpectedly nullifies this resistance[2]. Molecular dynamics and free-energy surface studies reveal that the Lys-155 side chain forms a strong, direct cation-heterocycle interaction with the lone pair on grazoprevir's quinoxaline moiety[2]. This compensatory binding mechanism provides a structural basis for grazoprevir's superior resistance profile and highlights the evolutionary advantage of the P2 quinoxaline macrocycle in overcoming viral escape.

Sources

- 1. What is the mechanism of Grazoprevir Hydrate? [synapse.patsnap.com]

- 2. Unraveling the structural basis of grazoprevir potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ec.europa.eu [ec.europa.eu]

- 5. selleckchem.com [selleckchem.com]

- 6. The Combination of Grazoprevir, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons - PMC [pmc.ncbi.nlm.nih.gov]

Grazoprevir Sodium: Comprehensive Analysis of Chemical Structure, Molecular Properties, and Analytical Characterization

Executive Summary

Grazoprevir (formerly MK-5172) is a highly potent, second-generation direct-acting antiviral (DAA) utilized primarily in the treatment of chronic Hepatitis C Virus (HCV) infection[1]. As a selective, reversible inhibitor of the HCV NS3/4A serine protease, it exhibits a robust genetic barrier to resistance and broad-spectrum genotypic efficacy[2]. This technical guide provides a deep-dive into the molecular architecture, physicochemical properties, mechanistic pathways, and validated analytical methodologies for Grazoprevir, designed for analytical chemists and drug development scientists.

Chemical Structure and Molecular Architecture

Grazoprevir is a structurally complex macrocyclic compound. The macrocyclic ring system is a deliberate design choice in modern protease inhibitors, as it restricts the conformational flexibility of the molecule[3]. This pre-organization reduces the entropic penalty upon binding to the shallow catalytic groove of the NS3/4A protease, thereby enhancing binding affinity.

The molecule features a distinctive cyclopropylsulfonyl moiety , which acts as a transition-state mimic. This functional group engages in critical hydrogen bonding with the catalytic triad of the protease, effectively locking the enzyme in an inactive conformation[4].

Table 1: Fundamental Physicochemical Properties

The following table synthesizes the core molecular and physicochemical data for Grazoprevir[1],[5],[6]:

| Parameter | Value / Description |

| IUPAC Name | (1aR,5S,8S,10R,22aR)-N-[(1R,2S)-1-[(Cyclopropylsulfonamido)carbonyl]-2-ethenylcyclopropyl]-14-methoxy-5-(2-methylpropan-2-yl)-3,6-dioxo-1,1a,3,4,5,6,9,10,18,19,20,21,22,22a-tetradecahydro-8H-7,10-methanocyclopropa[18,19][1,10,3,6]dioxadiazacyclononadecino[11,12-b]quinoxaline-8-carboxamide |

| Molecular Formula | C₃₈H₅₀N₆O₉S |

| Molecular Weight | 766.90 g/mol |

| PubChem CID | 44603531 |

| Aqueous Solubility | Practically insoluble in water (< 0.1 mg/mL); freely soluble in ethanol and DMSO |

| Physical Appearance | White to off-white powder |

| Target Affinity (Ki) | 0.01 nM (HCV Genotype 1b); 0.01 nM (Genotype 1a); 0.90 nM (Genotype 3a) |

Mechanism of Action: NS3/4A Protease Inhibition

The HCV genome translates into a single polyprotein of approximately 3,000 amino acids. For viral replication to proceed, this polyprotein must be cleaved into mature structural and non-structural (NS) proteins[1]. The NS3 protein contains a serine protease domain at its N-terminus, which requires the NS4A cofactor to anchor it to the endoplasmic reticulum and fully activate its catalytic triad (His-57, Asp-81, Ser-139)[7].

Grazoprevir acts as a competitive, reversible inhibitor[2]. By covalently and non-covalently interacting with the active site, it prevents the cleavage of the polyprotein into essential replication machinery components (NS4A, NS4B, NS5A, and NS5B)[4].

HCV Polyprotein Processing and Grazoprevir Inhibition Pathway

Pharmacokinetics and Drug Metabolism

Understanding the pharmacokinetic (PK) profile of Grazoprevir is critical for formulation scientists. The drug is highly lipophilic, which drives its extensive protein binding and specific hepatic distribution. It is actively transported into the liver via OATP1B1/3 transporters, ensuring high concentrations at the primary site of HCV replication[6].

Table 2: Pharmacokinetic Parameters

| PK Parameter | Value / Clinical Observation |

| Tmax (Time to peak plasma) | 2 hours (Range: 30 mins to 3 hours) |

| Plasma Protein Binding | > 98.8% (primarily to albumin and α1-acid glycoprotein)[6] |

| Volume of Distribution (Vd) | ~1250 L (indicating extensive tissue distribution)[6] |

| Metabolism | Primarily oxidative metabolism via hepatic CYP3A4[3] |

| Elimination Half-life (t1/2) | ~31 hours[3] |

| Excretion Route | > 90% via feces (biliary excretion); < 1% via urine[3] |

Analytical Characterization: RP-HPLC Protocol

To ensure pharmaceutical quality control, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for quantifying Grazoprevir, often in combination with co-administered drugs like Elbasvir[8].

Causality of Methodological Choices: Grazoprevir contains multiple ionizable nitrogen atoms and a sulfonamide group. Using an acidic mobile phase (e.g., 0.1% Orthophosphoric Acid, pH ~2.5-4.0) suppresses the ionization of these functional groups[9]. This forces the molecule into a neutral state, increasing its affinity for the hydrophobic C18 stationary phase, thereby preventing peak tailing and ensuring sharp, symmetrical chromatographic resolution[10].

Step-by-Step RP-HPLC Validation Methodology

This protocol outlines a self-validating system conforming to ICH Q2(R1) guidelines[11].

-

Mobile Phase Preparation:

-

Prepare Buffer: Add 1.0 mL of Orthophosphoric Acid (OPA) to 1000 mL of HPLC-grade Milli-Q water to yield a 0.1% OPA solution. Filter through a 0.45 µm membrane filter and degas via ultrasonication for 10 minutes.

-

Mix the 0.1% OPA buffer and HPLC-grade Acetonitrile in a specific ratio (e.g., 45:55 v/v or 60:40 v/v depending on column specifics),[10].

-

-

Chromatographic Conditions:

-

Standard Solution Preparation:

-

Accurately weigh 10 mg of Grazoprevir reference standard.

-

Dissolve in 10 mL of diluent (50:50 Water:Acetonitrile) to create a 1000 µg/mL stock solution[11]. Sonicate for 10 minutes to ensure complete dissolution.

-

Perform serial dilutions to achieve the linear calibration range (e.g., 25–150 µg/mL)[10].

-

-

System Suitability & Injection:

-

Inject 10-20 µL of the standard solution in six replicates.

-

Validation Check: Ensure Relative Standard Deviation (%RSD) of peak areas is < 2.0%, Theoretical Plates > 2000, and Tailing Factor < 2.0[11].

-

-

Forced Degradation (Stability-Indicating Study):

-

Subject the sample to 0.1N HCl, 0.1N NaOH, 3% H₂O₂, and thermal stress (60°C). Analyze against the standard to ensure degradation products are completely resolved from the main Grazoprevir peak[10].

-

RP-HPLC Analytical Workflow and Validation Strategy

References

-

Grazoprevir | C38H50N6O9S | CID 44603531 - PubChem - NIH PubChem (NIH)[Link]

-

The Combination of Grazoprevir, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons National Institutes of Health (PMC)[Link]

-

What is the mechanism of Grazoprevir Hydrate? Patsnap Synapse[Link]

-

grazoprevir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY Guide to Pharmacology[Link]

-

Protease Inhibitors Block Multiple Functions of the NS3/4A Protease-Helicase during the Hepatitis C Virus Life Cycle ASM Journals[Link]

-

Simultaneous RP-HPLC Estimation, Validation and Stability Indicating Assay of Two-Component Tablet Formulation Containing Grazoprevir and Pibrentasvir Impactfactor[Link]

-

Elbasvir / grazoprevir - wikidoc WikiDoc[Link]

-

RP-HPLC method development and validation for the simultaneous estimation of glecaprevir and pibrentasvir in bulk and tablet dos Int J Pharm Chem Anal[Link]

-

simultaneous reverse-phase ultra performance liquid chromatography method development and validation for Semantic Scholar[Link]

-

Grazoprevir - Wikipedia Wikipedia[Link]

-

Development and Validation of new RP-HPLC Method for the Simultaneous Estimation of Elbasvir and Grazoprevir in Combined Journal of Pharmaceutical Research[Link]

-

Formulation Diary: Drug Name, FDA Application No. Company, Dosage Form Formulation Diary [Link]

-

Establishing A New RP-HPLC Method Development And Validation For Individual Analysis Of Elbasvir In Grazoprevir Medication Chilkur Balaji College of Pharmacy[Link]

Sources

- 1. Grazoprevir | C38H50N6O9S | CID 44603531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Combination of Grazoprevir, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Grazoprevir - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Grazoprevir Hydrate? [synapse.patsnap.com]

- 5. grazoprevir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Elbasvir / grazoprevir - wikidoc [wikidoc.org]

- 7. journals.asm.org [journals.asm.org]

- 8. jopcr.com [jopcr.com]

- 9. chilkurbalajipharmacy.com [chilkurbalajipharmacy.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. impactfactor.org [impactfactor.org]

The Molecular Dynamics and Binding Affinity of Grazoprevir Sodium to the HCV NS3/4A Protease Complex: A Comprehensive Technical Guide

Executive Summary

The development of direct-acting antivirals (DAAs) revolutionized the treatment of chronic Hepatitis C Virus (HCV) infections. Among these, Grazoprevir sodium stands out as a highly potent, second-generation, pan-genotypic inhibitor of the HCV NS3/4A protease[1]. Unlike first-generation linear ketoamides, Grazoprevir utilizes a macrocyclic scaffold to pre-organize its bioactive conformation, drastically reducing the entropic penalty upon binding and yielding sub-nanomolar affinity across multiple viral genotypes[2].

As a Senior Application Scientist, I have structured this technical guide to move beyond superficial protocol summaries. Here, we will dissect the structural causality behind Grazoprevir’s resilience against resistance-associated variants (RAVs) and provide self-validating, field-proven experimental workflows for accurately profiling its binding kinetics (via Surface Plasmon Resonance) and functional inhibition (via FRET).

Structural Basis of Affinity and Mechanism of Action

The HCV NS3/4A complex is a heterodimeric serine protease responsible for processing the viral polyprotein into functional non-structural proteins essential for RNA replication[3]. The active site of NS3 is notoriously shallow and solvent-exposed, making high-affinity small-molecule binding thermodynamically challenging.

Grazoprevir overcomes this via macrocyclization . By linking the P2 and P4 moieties into a rigid ring, the molecule is locked into a conformation that perfectly complements the S2-S4 subpockets of the protease[2].

Overcoming Resistance-Associated Variants (RAVs)

A hallmark of Grazoprevir's engineering is its structural adaptability against common clinical mutations. For example, in HCV Genotype 1a, the D168A mutation typically abolishes the efficacy of many protease inhibitors by disrupting a critical salt bridge. However, Grazoprevir maintains unique interactions. When the D168A mutation occurs alongside the R155K substitution (a double mutant), Grazoprevir's binding affinity is unexpectedly rescued[4]. Molecular dynamics reveal that this is driven by a direct cation-heterocycle interaction between the flexible Lys-155 side chain and the lone electron pair on Grazoprevir’s quinoxaline moiety[4].

Fig 1. HCV polyprotein processing pathway and mechanism of NS3/4A inhibition by Grazoprevir.

Quantitative Binding Affinity Data

Grazoprevir exhibits extraordinary potency, inhibiting the proteolytic activity of recombinant NS3/4A enzymes across genotypes 1a, 1b, 2, 3, 4, 5, and 6 with IC50 values in the picomolar range[1]. The table below summarizes the binding metrics established through orthogonal biophysical and biochemical assays.

| HCV Genotype / Construct | Assay Methodology | Kinetic Metric | Value Range | Reference Context |

| GT1a / 1b (Wild-type) | FRET Enzymatic | IC50 | 4 – 10 pM | Recombinant enzyme assay[1] |

| GT3a (Wild-type) | FRET Enzymatic | IC50 | ~140 pM | Recombinant enzyme assay[1] |

| GT1a/3a Chimera | X-Ray / BindingDB | Ki | 0.14 – 30 nM | PDB 6P6Q structural data[5] |

| GT1a (D168A/R155K) | FRET Enzymatic | Ki | Low nanomolar | Cation-heterocycle rescue[4] |

Note: The slight drop in potency against GT3a is a known class effect for NS3/4A inhibitors, though Grazoprevir remains clinically effective[1].

Methodological Framework: Self-Validating Protocols for Affinity Profiling

When evaluating an inhibitor with sub-nanomolar affinity like Grazoprevir, standard Michaelis-Menten kinetic assumptions ( [Inhibitor]≫[Enzyme] ) break down. If the enzyme concentration exceeds the Ki , the calculated IC50 will artifactually reflect the enzyme concentration rather than true binding affinity. Therefore, orthogonal validation using tight-binding functional assays and label-free biophysical kinetics is mandatory.

Fig 2. Orthogonal experimental workflow utilizing SPR and FRET for binding affinity validation.

Surface Plasmon Resonance (SPR) Kinetic Profiling

SPR provides real-time, label-free quantification of association ( kon ) and dissociation ( koff ) rates.

Step-by-Step Protocol:

-

Surface Preparation: Activate a CM5 dextran sensor chip using standard EDC/NHS chemistry. Inject recombinant NS3/4A complex (diluted in 10 mM Sodium Acetate, pH 4.5) to achieve a low immobilization level of ~400-500 Response Units (RU).

-

Causality Check: Keeping ligand density low is critical. High density causes mass transport limitations and steric crowding, which artificially depresses the measured kon and inflates the apparent KD .

-

-

Quenching: Block unreacted active esters with a 7-minute injection of 1 M Ethanolamine-HCl (pH 8.5).

-

Analyte Injection: Prepare a 2-fold dilution series of Grazoprevir sodium (0.1 nM to 10 nM) in running buffer (HBS-EP+ supplemented with 1% DMSO and 0.05% Tween-20). Inject across the flow cells at a high flow rate of 50 µL/min.

-

Causality Check: The inclusion of detergent (Tween-20) and DMSO prevents the highly hydrophobic macrocycle from non-specifically adhering to the microfluidic tubing, ensuring the injected concentration matches the actual concentration delivered to the chip.

-

-

Dissociation Phase: Allow the running buffer to flow for a minimum of 45 minutes post-injection.

-

Causality Check: Grazoprevir has an exceptionally slow off-rate ( koff ). Short dissociation phases (e.g., 5 mins) will fail to capture the exponential decay curve, leading to inaccurate KD calculations.

-

-

Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon , koff , and KD ( KD=koff/kon ).

FRET-Based Tight-Binding Enzymatic Assay

To validate the biophysical KD , a functional FRET assay utilizing a fluorogenic peptide substrate (e.g., containing an EDANS/DABCYL pair) is employed.

Step-by-Step Protocol:

-

Reagent Preparation: Formulate the assay buffer: 50 mM Tris-HCl (pH 7.5), 15% glycerol, 10 mM DTT, and 0.6 mM lauryl maltoside.

-

Causality Check: Lauryl maltoside is a non-ionic surfactant that prevents the aggregation of Grazoprevir in aqueous solutions, ensuring accurate free-drug availability.

-

-

Enzyme-Inhibitor Pre-incubation: Mix 0.2 nM of recombinant NS3/4A with varying concentrations of Grazoprevir (0.001 nM to 5 nM). Incubate at 25°C for 45 minutes.

-

Causality Check: Macrocyclic inhibitors often exhibit slow-binding kinetics. Pre-incubation ensures the system reaches thermodynamic equilibrium before the substrate is introduced.

-

-

Reaction Initiation: Add 2 µM of the FRET substrate to initiate the proteolytic cleavage.

-

Kinetic Readout: Continuously monitor the fluorescence increase (Excitation: 340 nm, Emission: 490 nm) over 15 minutes using a microplate reader.

-

Data Analysis (The Morrison Equation): Extract the initial velocity ( v0 ) from the linear portion of the progress curves. Because the enzyme concentration (0.2 nM) is close to the expected Ki , standard IC50 equations are invalid. Fit the v0 data to the Morrison equation for tight-binding inhibitors to calculate the true Ki .

By ensuring that the biophysical KD (from SPR) and the biochemical Ki (from FRET) are in close agreement, the binding affinity profile of Grazoprevir is rigorously self-validated.

References

-

Unraveling the structural basis of grazoprevir potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a National Institutes of Health (NIH) / PMC URL:[Link]

-

6P6Q: HCV NS3/4A protease domain of genotype 1a3a chimera in complex with grazoprevir RCSB Protein Data Bank URL:[Link]

-

Grazoprevir / Elbasvir - Therapeutic Goods Administration (TGA) Product Information Therapeutic Goods Administration (TGA), Australian Government URL:[Link]

-

Targeting SARS-CoV-2 Proteases and Polymerase for COVID-19 Treatment: State of the Art and Future Opportunities Journal of Medicinal Chemistry - ACS Publications URL:[Link]

-

Protease Inhibitors Block Multiple Functions of the NS3/4A Protease-Helicase during the Hepatitis C Virus Life Cycle ASM Journals URL: [Link]

Sources

Crystal structure analysis of Grazoprevir sodium bound to protease

Structural and Mechanistic Insights into HCV NS3/4A Protease Inhibition by Grazoprevir: A Crystallographic Whitepaper

Executive Summary

The development of direct-acting antivirals (DAAs) has revolutionized the therapeutic landscape for Hepatitis C Virus (HCV). Among these, Grazoprevir sodium (MK-5172) stands out as a highly potent, second-generation inhibitor targeting the viral NS3/4A serine protease[1]. Unlike early-generation DAAs, Grazoprevir exhibits pan-genotypic activity and a robust resistance profile, particularly against the clinically significant D168A polymorphism[2].

This technical guide provides an in-depth analysis of the crystal structure of Grazoprevir bound to the HCV NS3/4A protease. By deconstructing the crystallographic methodologies, thermodynamic binding principles, and the structural basis of viral resistance, this whitepaper serves as an authoritative resource for researchers and drug development professionals engineering next-generation antiviral scaffolds.

Molecular Architecture and Binding Modalities

The HCV NS3/4A protein is a bifunctional enzyme comprising an N-terminal serine protease domain and a C-terminal helicase domain[3]. The protease relies on a classic catalytic triad (His57, Asp81, Ser139) to cleave the viral polyprotein into mature, functional units essential for viral replication[1].

Grazoprevir is a non-covalent, peptidomimetic inhibitor characterized by a P1-P4 scaffold, a P1′ acylsulfonamide, a P2 quinoxaline moiety, and a rigidifying P2-P4 macrocycle[4]. The crystallographic analysis of the Grazoprevir-NS3/4A complex (PDB ID: 3SUD) reveals a highly unique binding modality:

-

P2 Quinoxaline Packing: Unlike other protease inhibitors that project their P2 moieties into the solvent or S2 subsite, Grazoprevir’s P2 quinoxaline packs directly against the catalytic residues His57 and Asp81[4]. This deep burial within the active site minimizes reliance on highly mutable peripheral residues.

-

Thermodynamic Stabilization via Macrocyclization: The P2-P4 macrocycle structurally constrains the inhibitor into its bioactive conformation prior to binding. This pre-organization significantly reduces the entropic penalty ( ΔS ) associated with target engagement, driving its picomolar binding affinity ( Ki )[5].

Table 1: Quantitative Pharmacological and Crystallographic Data

| Parameter | Value | Significance |

| Target Enzyme | HCV NS3/4A Protease | Essential for viral maturation and replication[1]. |

| Inhibitor | Grazoprevir (MK-5172) | FDA-approved second-generation macrocyclic DAA[1]. |

| Binding Affinity ( Ki ) WT GT1a | 0.01 nM | Picomolar potency indicates optimal active-site complementarity[6]. |

| Binding Affinity ( Ki ) GT3a | 0.90 nM | Slight reduction in potency against the difficult-to-treat Genotype 3a[6]. |

| PDB ID (WT GT1a complex) | 3SUD | Foundational structure revealing P2 quinoxaline packing[2]. |

| PDB ID (A156T complex) | 5EQQ | Highlights the steric clash mechanism of resistance via macrocycle rigidity[5]. |

Crystallographic Workflow: A Self-Validating System

Obtaining high-resolution diffraction data for the NS3/4A-Grazoprevir complex requires a meticulously engineered protocol. The following step-by-step methodology details the biochemical causality behind each experimental choice, ensuring a self-validating workflow from protein expression to crystal harvesting[7][8][9].

Step 1: Construct Optimization and Mutagenesis

-

Procedure: Engineer the HCV NS3/4A genotype 1a gene to include a C159S (Cys159 → Ser) mutation[7].

-

Causality: Wild-type NS3/4A contains surface-exposed cysteine residues. At the high protein concentrations required for crystallization (>10 mg/mL), these cysteines rapidly form aberrant intermolecular disulfide bonds, leading to amorphous precipitation rather than ordered crystal lattices. The C159S mutation eliminates this aggregation pathway without altering the architecture of the active site[7].

Step 2: Expression and Chromatographic Purification

-

Procedure: Express the construct in Escherichia coli BL21(DE3) cells. Purify the lysate using Ni-NTA immobilized metal affinity chromatography (IMAC), followed by Size Exclusion Chromatography (SEC) using a Superdex 75 16/60 column equilibrated in 25 mM MES (pH 6.5), 500 mM NaCl, 10% glycerol, and 2 mM DTT[10].

-

Causality: SEC acts as the primary validation step for monodispersity. Removing soluble aggregates ensures a highly homogeneous protein population, which is a strict prerequisite for the uniform nucleation required in X-ray crystallography.

Step 3: Holoenzyme Complex Formation

-

Procedure: Concentrate the SEC-purified protease to approximately 3–7 mg/mL. Incubate the protein with a 3-fold molar excess of Grazoprevir sodium for 1 hour at 4°C[8][9].

-

Causality: The application of a molar excess drives the thermodynamic equilibrium entirely toward the fully bound state (holoenzyme). This prevents the formation of mixed apo/holo crystals, which would severely degrade the electron density map resolution during structural refinement[9].

Step 4: Hanging Drop Vapor Diffusion

-

Procedure: Set up crystallization trials using the hanging drop vapor diffusion method. Mix 1 µL of the protein-inhibitor complex with 1 µL of reservoir solution (e.g., 100 mM Bis-Tris pH 6.5, 200 mM Li 2 SO 4 , 22% w/v PEG 3350). Seal over the reservoir and incubate at room temperature for 24–36 hours[8].

-

Causality: The hanging drop method allows for the slow, controlled equilibration of water vapor from the drop to the reservoir. This gently transitions the complex from the undersaturated zone into the labile nucleation zone, promoting the growth of large, single crystals suitable for synchrotron X-ray diffraction[8].

Substrate Envelope Theory and Resistance Dynamics

The clinical efficacy of Grazoprevir is heavily dictated by its ability to evade viral resistance. The "Substrate Envelope" theory posits that inhibitors constrained within the consensus volume occupied by the virus's natural substrates will be less susceptible to resistance. If a mutation disrupts the binding of such an inhibitor, it will simultaneously disrupt the processing of natural substrates, thereby incurring a lethal fitness cost to the virus[2].

Grazoprevir effectively utilizes this principle to combat the common D168A resistance-associated substitution (RAS). Because Grazoprevir's core scaffold fits well within the substrate envelope and avoids direct reliance on Asp168 for binding energy, the D168A mutation causes minimal loss in potency[2][10].

However, Grazoprevir is highly susceptible to the A156T mutation. The rigid P2-P4 macrocycle, while thermodynamically favorable for binding the wild-type enzyme, protrudes slightly outside the optimal substrate envelope. When Ala156 mutates to the bulkier Threonine (A156T), it creates a severe steric clash with the inflexible macrocycle, leading to a catastrophic loss of binding affinity and virologic failure[5][10].

Structural dynamics of Grazoprevir binding, inhibition, and resistance pathways in HCV NS3/4A.

Conclusion & Future Perspectives

The crystal structure analysis of Grazoprevir bound to the HCV NS3/4A protease underscores the delicate balance required in rational drug design. While macrocyclization provides the entropic pre-organization necessary for picomolar potency[5], it simultaneously introduces structural rigidity that can be exploited by specific viral mutations like A156T[10]. Future drug development efforts must leverage substrate envelope-guided design to engineer flexible scaffolds that maintain high-affinity catalytic triad interactions while dynamically accommodating active-site polymorphisms[2].

Sources

- 1. rcsb.org [rcsb.org]

- 2. journals.asm.org [journals.asm.org]

- 3. Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir | bioRxiv [biorxiv.org]

- 4. Structural and Thermodynamic Effects of Macrocyclization in HCV NS3/4A Inhibitor MK-5172 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. journals.asm.org [journals.asm.org]

- 8. WO2020117778A2 - Reagents and methods for controlling protein function and interaction - Google Patents [patents.google.com]

- 9. Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hepatitis C Virus NS3/4A Protease Inhibitors Incorporating Flexible P2 Quinoxalines Target Drug Resistant Viral Variants - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Solubility Profile of Grazoprevir Sodium: Physicochemical Foundations and Formulation Strategies

Executive Summary

Grazoprevir (MK-5172) is a highly potent, second-generation macrocyclic inhibitor of the Hepatitis C virus (HCV) NS3/4A protease. While its unique structural motifs confer exceptional antiviral efficacy, they also render the molecule highly lipophilic and rigidly crystalline, leading to severe biopharmaceutical challenges. This technical guide explores the thermodynamic solubility profile of Grazoprevir sodium, detailing the mechanistic drivers of its dissolution, the self-validating experimental protocols required for accurate quantification, and the advanced formulation strategies necessary to translate this BCS Class II/IV compound into a viable oral therapeutic.

Introduction to Grazoprevir and Physicochemical Challenges

Grazoprevir features a macrocyclic core and a distinct quinoxaline moiety that packs against the catalytic triad of the HCV protease[1]. While this design ensures a high barrier to viral resistance, it simultaneously creates a rigid, hydrophobic molecule with exceptionally poor aqueous solvation[2].

Classified as a Biopharmaceutics Classification System (BCS) Class II/IV compound, the free acid form of Grazoprevir is practically insoluble in water (<0.1 mg/mL). To overcome the high crystal lattice energy and improve the intrinsic dissolution rate, pharmaceutical development utilizes salt forms—specifically, Grazoprevir sodium. The sodium salt leverages the weak acidity of the molecule's acylsulfonamide functional group to enhance thermodynamic solubility in aqueous environments[3].

Acid-Base Chemistry and Thermodynamic Solubility Profile

The solubility of Grazoprevir is fundamentally governed by its ionization state. The molecule possesses a weakly acidic acylsulfonamide group with a pKa of approximately 5.31, alongside a weakly basic functional group with a pKa of 1.81.

Because the primary ionizable group at physiological pH is the acidic acylsulfonamide, Grazoprevir exhibits a classic pH-dependent solubility profile for a weak acid. It is highly insoluble in the acidic environment of the stomach but becomes increasingly soluble as the pH rises above its pKa in the intestinal tract. The sodium salt pre-ionizes the acylsulfonamide, drastically altering its interaction with water; however, the resulting thermodynamic solubility remains highly dependent on the pH and micellar composition of the dissolution media.

Quantitative Data Summary

Table 1: Representative Thermodynamic Solubility Profile of Grazoprevir Sodium

| Dissolution Media | pH | Estimated Thermodynamic Solubility (mg/mL) | Dominant Molecular Species |

| Purified Water (Unbuffered) | ~7.5 | > 10.0 | Ionized (Anion) |

| Simulated Gastric Fluid (SGF) | 1.2 | < 0.01 | Unionized (Free Acid) |

| Acetate Buffer | 4.5 | ~ 0.05 | Mixed (Anion / Free Acid) |

| Fasted State Intestinal Fluid (FaSSIF) | 6.5 | 0.5 - 1.0 | Ionized + Micellar Solubilization |

| Fed State Intestinal Fluid (FeSSIF) | 5.0 | 2.0 - 4.0 | Mixed + High Micellar Solubilization |

Mechanistic Drivers of Grazoprevir Sodium Solubility

The dissolution of Grazoprevir sodium is a thermodynamic process dictated by the balance between the energy required to disrupt the crystal lattice (Lattice Energy, ΔHlattice ) and the energy released upon the hydration of the constituent ions (Solvation Energy, ΔHsolvation ).

By utilizing the sodium salt rather than the free acid, the crystal lattice is altered, and the resulting sodium cations and Grazoprevir anions engage in highly favorable ion-dipole interactions with water molecules. This shifts the overall enthalpy of solution ( ΔHsoln ) to a more thermodynamically favorable state, driving the equilibrium toward dissolution.

Thermodynamic cycle of Grazoprevir sodium dissolution highlighting the energetic pathways.

Experimental Methodology: Determination of Thermodynamic Solubility

To accurately determine the thermodynamic solubility of Grazoprevir sodium, the shake-flask method is employed. Unlike kinetic solubility assays (which measure the precipitation point from a supersaturated DMSO stock), the shake-flask method approaches equilibrium from the solid state, ensuring that the measured concentration reflects the true thermodynamic limit of the most stable crystalline form.

Expert Insight on Causality: A critical step in this protocol is the solid-phase analysis (Step 4). When Grazoprevir sodium is placed in an acidic buffer (e.g., pH 1.2 or 4.5), the salt will likely undergo disproportionation, converting back into the insoluble free acid. If a researcher only quantifies the liquid phase, they risk erroneously reporting the solubility of the sodium salt, when in fact they are measuring the solubility of the newly precipitated free acid. X-ray Powder Diffraction (XRPD) of the residual pellet is mandatory to self-validate the system and confirm the identity of the thermodynamic solid phase at equilibrium.

Step-by-Step Shake-Flask Protocol:

-

Preparation: Weigh an excess amount of Grazoprevir sodium (e.g., 20 mg) into a borosilicate glass vial.

-

Media Addition: Add 1.0 mL of the target dissolution media (e.g., FaSSIF, pH 6.5).

-

Equilibration: Seal the vial and place it in a thermostatic shaker at 37.0 ± 0.5 °C. Agitate at 200 RPM for 24 to 48 hours to ensure thermodynamic equilibrium is reached.

-

Phase Separation: Remove the vial and separate the phases using ultracentrifugation (e.g., 15,000 RPM for 15 minutes at 37 °C). Note: Centrifugation is preferred over filtration to avoid adsorption of the highly lipophilic drug onto filter membranes.

-

Solid Phase Verification: Carefully extract the solid pellet. Dry under a gentle nitrogen stream and analyze via XRPD to check for salt disproportionation or polymorphic transitions.

-

Quantification: Dilute the supernatant appropriately with mobile phase and quantify the dissolved Grazoprevir concentration using a validated RP-HPLC-UV method.

Step-by-step shake-flask methodology for self-validating thermodynamic solubility determination.

Formulation Strategies: Overcoming In Vivo Solubility Limitations

While Grazoprevir sodium exhibits high thermodynamic solubility in neutral/basic water, relying solely on the salt form for oral delivery presents a severe physiological risk: gastric dumping .

When a standard tablet of Grazoprevir sodium enters the acidic environment of the stomach (pH ~1.2), the pH falls well below the drug's pKa of 5.31. The sodium salt will rapidly protonate and precipitate as the highly insoluble free acid. Once precipitated, the large crystalline particles will not re-dissolve fast enough during transit through the small intestine, leading to poor and highly variable bioavailability.

To circumvent this, formulation scientists employ Amorphous Solid Dispersions (ASD) [4]. In commercial preparations, Grazoprevir is formulated via spray drying with a stabilizing amphiphilic polymer, such as Copovidone (Kollidon VA 64)[4].

-

Mechanism of Action: The spray-drying process rapidly evaporates the solvent, trapping Grazoprevir in a high-energy, amorphous state rather than allowing it to form a crystalline lattice.

-

Polymer Role: The Copovidone polymer matrix prevents the amorphous drug from recrystallizing during shelf storage. More importantly, upon ingestion, the polymer acts as a precipitation inhibitor. It maintains the drug in a supersaturated state in the gastrointestinal fluids, preventing the nucleation and growth of free acid crystals, thereby ensuring an adequate thermodynamic driving force for intestinal absorption.

Conclusion

The thermodynamic solubility profile of Grazoprevir sodium is a textbook example of the interplay between molecular pKa, crystal lattice energy, and physiological pH. While the sodium salt chemically addresses the poor intrinsic solubility of the acylsulfonamide free acid, the realities of gastrointestinal pH shifts necessitate advanced formulation interventions. By combining the thermodynamic advantages of the salt form with the kinetic stabilization of an Amorphous Solid Dispersion, drug developers successfully translate a poorly soluble BCS Class II/IV molecule into a highly efficacious antiviral therapy.

References

-

U.S. Food and Drug Administration (FDA). Zepatier (elbasvir and grazoprevir) NDA 208261 Approval Package. 1

-

Formulation Diary. Grazoprevir API Information and Physicochemical Properties.

-

Journal of Medicinal Chemistry (ACS). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. 2

-

Pharma Excipients. Kollidon VA 64 and Soluplus as modern polymeric carriers for amorphous solid dispersions. 4

-

Wikipedia. Acylsulfonamide: Chemical structure and pKa properties. 3

Sources

Grazoprevir Sodium: Mechanistic Efficacy and Clinical Virologic Response Across HCV Genotypes 1 and 4

Executive Summary

The advent of Direct-Acting Antivirals (DAAs) has revolutionized the therapeutic landscape for Hepatitis C Virus (HCV). Among these, Grazoprevir (MK-5172), a second-generation NS3/4A protease inhibitor, has demonstrated exceptional potency. When co-formulated with the NS5A inhibitor Elbasvir, Grazoprevir provides a robust genetic barrier to resistance and high Sustained Virologic Response (SVR12) rates, particularly in HCV Genotypes 1 (GT1) and 4 (GT4) [1]. This technical guide explores the biochemical causality, in vitro efficacy, and clinical validation of Grazoprevir sodium, providing researchers and drug development professionals with a comprehensive mechanistic framework.

Mechanistic Foundation: NS3/4A Protease Inhibition

The HCV genome is translated into a single polyprotein of approximately 3,000 amino acids. The viral NS3/4A serine protease complex is responsible for the downstream proteolytic cleavage of this polyprotein into functional non-structural proteins (NS4A, NS4B, NS5A, and NS5B) essential for the formation of the viral replication complex [1]. Furthermore, NS3/4A cleaves host innate immune adaptor proteins (such as MAVS and TRIF), dampening the host's interferon response.

Grazoprevir functions as a competitive, reversible peptidomimetic inhibitor. By binding directly to the catalytic site of the NS3/4A protease, Grazoprevir halts polyprotein maturation and neutralizes the virus's ability to evade host innate immunity [1].

Diagram 1: HCV Polyprotein Processing & Grazoprevir Mechanism of Action.

In Vitro Efficacy: Genotype 1 vs. Genotype 4

Grazoprevir exhibits sub-nanomolar potency against multiple HCV genotypes. In biochemical assays utilizing recombinant NS3/4A protease enzymes, Grazoprevir demonstrated IC50 values ranging from 4 to 690 pM across genotypes 1 through 6 [2].

To validate cellular efficacy, chimeric replicons encoding NS3/4A sequences from clinical isolates are utilized. Grazoprevir displays exceptional potency against GT1b and GT4, with slightly higher EC50 values for GT1a due to structural variations in the protease binding pocket [2].

Quantitative In Vitro Potency

The following table summarizes the median half-maximal effective concentration (EC50) of Grazoprevir against chimeric replicons [2].

| HCV Genotype | Median EC50 (nM) | EC50 Range (nM) | Number of Isolates (N) |

| Genotype 1a | 0.8 | 0.4 – 5.1 | 10 |

| Genotype 1b | 0.3 | 0.2 – 5.9 | 9 |

| Genotype 4 | 0.2 | 0.11 – 0.33 | 5 |

Self-Validating Protocol: HCV Replicon Assay for EC50 Determination

To ensure reproducibility in drug development, the following step-by-step methodology details the standardized HCV replicon assay used to determine the EC50 of Grazoprevir.

Step 1: Cell Line Preparation

-

Cultivate Huh7 human hepatoma cells harboring subgenomic HCV replicons (chimeric for NS3/4A GT1a, GT1b, or GT4) in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and G418 (to maintain selection pressure).

-

Seed cells at a density of 1×104 cells/well in 96-well plates and incubate overnight at 37°C in 5% CO2.

Step 2: Compound Dilution and Treatment

-

Prepare a 10 mM stock solution of Grazoprevir sodium in 100% DMSO.

-

Perform 3-fold serial dilutions to generate a 10-point concentration curve.

-

Dilute the compounds in assay medium (final DMSO concentration ≤0.5% ) and add to the seeded Huh7 cells.

Step 3: Incubation and Lysis

-

Incubate the treated cells for 72 hours at 37°C.

-

Aspirate the media, wash with PBS, and lyse the cells using a commercial RNA extraction lysis buffer (e.g., RLT buffer).

Step 4: RNA Extraction and RT-qPCR

-

Extract total cellular RNA using silica-membrane spin columns.

-

Perform multiplex TaqMan Real-Time RT-qPCR. Use specific primers/probes targeting the HCV 5'-UTR to quantify viral RNA, and a eukaryotic 18S rRNA or GAPDH endogenous control to normalize for cell viability and input RNA.

Step 5: Data Analysis

-

Calculate the percentage of HCV RNA inhibition relative to the DMSO vehicle control.

-

Plot the dose-response curve and determine the EC50 using non-linear regression analysis (four-parameter logistic equation) in software such as GraphPad Prism.

Diagram 2: Standardized Workflow for HCV Replicon Assay and EC50 Determination.

Clinical Efficacy (SVR12) in Genotypes 1 and 4

The ultimate validation of Grazoprevir's in vitro potency is its clinical efficacy, defined as Sustained Virologic Response 12 weeks post-treatment (SVR12). When combined with Elbasvir (EBR/GZR), Grazoprevir demonstrates near-universal curative rates in treatment-naïve and treatment-experienced patients with GT1 and GT4 [3].

Phase II/III Clinical Trial Outcomes

Several pivotal trials have established the efficacy of the EBR/GZR regimen.

-

C-EDGE Trial: Evaluated EBR/GZR for 12 weeks in treatment-naïve patients (including those with HIV co-infection). The SVR12 rates were 96.5% for GT1a, 95.5% for GT1b, and 96.4% for GT4 [3].

-

C-SALVAGE Trial: Investigated patients with GT1 who had previously failed therapy with earlier-generation protease inhibitors (e.g., boceprevir). The SVR12 rate was 96.2%, proving Grazoprevir's ability to overcome certain historical resistance profiles[4].

| Clinical Trial | Patient Population | HCV Genotype | Regimen Duration | SVR12 Rate (%) |

| C-EDGE | Treatment-Naïve | GT1a | 12 Weeks | 96.5% |

| C-EDGE | Treatment-Naïve | GT1b | 12 Weeks | 95.5% |

| C-EDGE | Treatment-Naïve | GT4 | 12 Weeks | 96.4% |

| C-SALVAGE | PI-Experienced | GT1 (Mixed) | 12 Weeks | 96.2% |

Causality of Virologic Failure and Resistance-Associated Substitutions (RAS)

While SVR12 rates are exceptionally high, virologic failure can occur, primarily driven by baseline Resistance-Associated Substitutions (RASs). The structural causality lies in the binding conformation of Grazoprevir within the NS3 protease pocket. In GT1a, single NS3 substitutions such as D168A/E/G/S/V reduce Grazoprevir antiviral activity by 2- to 81-fold [2]. In GT1b, substitutions like A156S/T/V and D168A/G/V can reduce activity by up to 375-fold [2]. Despite these in vitro shifts, Grazoprevir maintains a higher genetic barrier to resistance compared to first-generation inhibitors, retaining activity against common variants like V36M and R155K [2].

Conclusion

Grazoprevir sodium represents a cornerstone in the molecular targeting of the HCV NS3/4A protease. Its sub-nanomolar in vitro potency across genotypes 1 and 4 translates directly into >95% SVR12 rates in clinical settings. By understanding the mechanistic binding, standardizing replicon assay protocols, and monitoring resistance-associated substitutions, drug development professionals can continue to leverage these insights for the design of next-generation pan-genotypic antivirals.

References

- Zepatier for Hep C: What Pharmacists Should Know. Pharmacy Times.

- Grazoprevir / Elbasvir - Therapeutic Goods Administration (TGA). TGA.gov.au.

- Spotlight on grazoprevir—elbasvir once-daily combination and its potential in the treatment of hepatitis C. Dovepress.

- Zepatier Generic Name: Elbasvir/grazoprevir. West Virginia University (WVU).

The Genesis of Grazoprevir: Rational Design, Chemical Synthesis, and Clinical Realization of a Pan-Genotypic HCV NS3/4A Inhibitor

The Mechanistic Imperative: Targeting HCV NS3/4A

Hepatitis C virus (HCV) is a positive-sense single-stranded RNA virus whose replication depends entirely on the translation of a single viral polyprotein. The maturation of this polyprotein into functional non-structural (NS) proteins is catalyzed by the NS3/4A serine protease complex[1]. Because NS3/4A is the primary engine of viral maturation, it emerged as a premier target for direct-acting antivirals (DAAs).

While first-generation protease inhibitors (PIs) such as boceprevir and telaprevir provided clinical proof-of-concept, they were linear peptidomimetics limited by severe genotype restriction (primarily active against Genotype 1) and a low genetic barrier to resistance[1]. Mutations at the R155, A156, and D168 residues of the NS3 protease rapidly rendered these early drugs obsolete. The field urgently required a second-generation PI capable of maintaining high-affinity binding to the dynamic, mutated active sites of resistant HCV strains[2].

Mechanism of HCV NS3/4A inhibition by Grazoprevir and its barrier to resistance.

Rational Drug Design: The Evolution of MK-5172

The discovery of Grazoprevir (MK-5172) by Merck was driven by structure-based drug design aimed at minimizing the entropic penalty of binding while maximizing flexibility to accommodate active-site mutations[3].

The Macrocyclic Constraint: Researchers hypothesized that locking the inhibitor into its bioactive conformation prior to target engagement would dramatically increase binding affinity. They introduced an 18-membered P2–P4 macrocyclic constraint. This macrocycle effectively pre-organized the molecule, allowing it to bind tightly to the shallow NS3/4A active site without requiring the massive conformational shifts that linear PIs undergo[3].

The Quinoxaline Breakthrough: Early iterations of the macrocyclic series utilized a highly basic quinoline P2 heterocycle. While potent, the quinoline moiety caused severe physicochemical disproportionation issues, complicating formulation and pharmacokinetics[3]. To solve this, medicinal chemists replaced the quinoline with a mildly basic quinoxaline ring. This deliberate substitution preserved the critical van der Waals interactions within the S2 pocket while optimizing the compound's basicity, resulting in excellent plasma exposure and superior partitioning into the liver—the target organ for HCV infection[3].

In Vitro Profiling and the Self-Validating Replicon System

Grazoprevir demonstrated unprecedented sub-nanomolar potency across multiple HCV genotypes and clinically relevant resistant variants[2],[4].

Quantitative In Vitro Potency Profile

| HCV Strain / Variant | Enzyme Inhibition ( Ki , nM) | Cellular Replicon Assay ( EC50 , nM) |

| Genotype 1a (Wild-Type) | 0.01 ± 0.01 | 2.0 ± 1.0 |

| Genotype 1b (Wild-Type) | 0.01 ± <0.01 | 0.5 ± 0.1 |

| Genotype 2a | 0.08 ± 0.02 | 2.0 ± 1.0 |

| Genotype 3a | 0.90 ± 0.20 | N/A |

| GT1b R155K Mutant | 0.07 ± 0.01 | N/A |

| GT1b D168V Mutant | 0.14 ± 0.03 | N/A |

| GT1b D168Y Mutant | 0.30 ± 0.04 | N/A |

| GT1b A156T Mutant | 5.30 ± 0.90 | N/A |

(Data synthesized from biochemical and replicon assays[2],[4])

Methodology: The HCV Subgenomic Replicon Assay

To evaluate the cellular efficacy of Grazoprevir, researchers utilized the HCV replicon system. This protocol is designed as a self-validating system , ensuring that observed antiviral activity is genuine and not an artifact of host cell toxicity or assay background[5].

Step-by-Step Protocol:

-

In Vitro Transcription: Synthesize subgenomic HCV RNA replicons (encoding the NS3-NS5B polyprotein, a neomycin resistance gene, and a luciferase reporter) from linearized plasmid DNA using T7 RNA polymerase.

-

Causality: Using a subgenomic replicon lacking structural proteins allows for the safe study of viral replication in a BSL-2 environment without producing infectious virions.

-

-

Electroporation & Selection: Transfect the RNA into Huh7 human hepatoma cells via electroporation. Apply G418 (Geneticin) selection pressure for 3–4 weeks. Only cells supporting autonomous HCV RNA replication will express the neo gene and survive[5].

-

Negative Control Validation (The GND Mutant): In parallel, transfect a mutant replicon where the NS5B polymerase active site (GDD) is mutated to GND.

-

Causality: The GND mutant cannot replicate. If luciferase signal is detected in this cohort, it indicates translation of the input RNA rather than de novo viral replication, invalidating the assay[5].

-

-

Compound Treatment: Seed stable replicon-harboring cells into 96-well plates. Treat with serial dilutions of Grazoprevir (e.g., 0.001 nM to 1000 nM) for 72 hours.

-

Orthogonal Counter-Screening: Quantify viral replication by measuring luciferase luminescence. Simultaneously, run a parallel MTS or CellTiter-Glo assay on a duplicate plate to measure host cell ATP (viability).

-

Causality: This ensures that the calculated EC50 represents specific NS3/4A inhibition and is not artificially skewed by compound-induced host cell cytotoxicity[4].

-

Process Chemistry: Scale-Up and Metathesis Catalysis

Transitioning Grazoprevir from a discovery compound to an Active Pharmaceutical Ingredient (API) required overcoming massive synthetic hurdles, specifically the closure of the 18-membered macrocycle[6].

The critical transformation was a Ring-Closing Metathesis (RCM) of a linear diene precursor. However, standard commercial ruthenium catalysts suffered from instability and poor turnover numbers at an industrial scale. Driven by the necessity of the Grazoprevir pipeline, Merck process chemists engineered novel, highly tunable, and shelf-stable ruthenium carbene complexes bearing 2-isopropoxybenzylidene ligands[7]. This process chemistry breakthrough not only enabled the commercial manufacturing of Grazoprevir but also contributed a new class of catalysts to the broader field of organometallic chemistry[7].

Key steps in Grazoprevir synthesis highlighting the critical Ring-Closing Metathesis.

Clinical Efficacy and FDA Approval

Because monotherapy with any DAA inevitably leads to viral breakthrough, Grazoprevir was co-formulated with Elbasvir (MK-8742), a highly potent NS5A replication complex inhibitor[8],[9]. The combination targets two independent stages of the viral life cycle, creating an insurmountable genetic barrier to resistance[9].

Following highly successful Phase II and III clinical trials (including the C-EDGE and C-SCAPE studies), the U.S. Food and Drug Administration (FDA) officially approved the fixed-dose combination of Elbasvir (50 mg) and Grazoprevir (100 mg) under the trade name Zepatier on January 28, 2016[10],[11],[12].

The clinical data demonstrated profound efficacy:

Crucially, Zepatier provided a curative, all-oral, interferon-free regimen even for difficult-to-treat populations, including patients with compensated cirrhosis and those with end-stage renal disease on hemodialysis, earning it two FDA Breakthrough Therapy designations prior to approval[13],[12].

References

-

Discovery of MK-5172, a Macrocyclic Hepatitis C Virus NS3/4a Protease Inhibitor. National Institutes of Health (PMC).[Link]

-

MK-5172, a Selective Inhibitor of Hepatitis C Virus NS3/4a Protease with Broad Activity across Genotypes and Resistant Variants. Antimicrobial Agents and Chemotherapy (ASM Journals).[Link]

-

FDA approves Zepatier for treatment of chronic HCV GT1 and GT4. European Pharmaceutical Review.[Link]

-

Zepatier approved for treatment of chronic hepatitis C. The Cancer Letter.[Link]

-

Approval of Zepatier for treatment of chronic hepatitis C genotypes 1 and 4. NATAP.[Link]

-

Discovery and Chemical Development of Grazoprevir: An HCV NS3/4a Protease Inhibitor for the Treatment of the Hepatitis C Virus Infection. ACS Publications.[Link]

-

The Discovery of Quinoxaline-Based Metathesis Catalysts from Synthesis of Grazoprevir (MK-5172). ResearchGate.[Link]

-

Discovery of New Inhibitors of Hepatitis C Virus NS3/4A Protease and Its D168A Mutant. National Institutes of Health (PMC).[Link]

-

Merck Posts Phase 2 Data For Grazoprevir/Elbasvir. Clinical Leader.[Link]

-

HCV Replicon Systems: Workhorses of Drug Discovery and Resistance. Frontiers.[Link]

-

The Combination of Grazoprevir, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons. National Institutes of Health (PMC).[Link]

Sources

- 1. Discovery of New Inhibitors of Hepatitis C Virus NS3/4A Protease and Its D168A Mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Discovery of MK-5172, a Macrocyclic Hepatitis C Virus NS3/4a Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Merck Posts Phase 2 Data For GrazoprevirElbasvir In HCV [clinicalleader.com]

- 9. The Combination of Grazoprevir, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 11. FDA Hepatitis Update - Approval of Zepatier for treatment of chronic hepatitis C genotypes 1 and 4 [natap.org]

- 12. merck.com [merck.com]

- 13. cancerletter.com [cancerletter.com]

Comprehensive Technical Guide on Grazoprevir Sodium: Chemical Identifiers, Mechanistic Pharmacology, and Analytical Validation

Executive Summary

Grazoprevir sodium is the sodium salt form of Grazoprevir, a highly potent, second-generation direct-acting antiviral (DAA)[1]. Functioning as a macrocyclic, reversible inhibitor of the Hepatitis C virus (HCV) NS3/4A serine protease, it is a critical component in modern antiviral regimens[2]. This technical whitepaper provides an in-depth analysis of the chemical identifiers, structural pharmacology, and self-validating analytical protocols required for the research and validation of Grazoprevir sodium.

Chemical Identity and Structural Parameters

Accurate chemical identification is the foundation of reproducible pharmacological research. Grazoprevir sodium is characterized by a complex quinoxaline-linked macrocyclic backbone synthesized via a key Sonogashira coupling[2]. The macrocyclic constraint is critical for its spatial orientation within the viral enzyme pocket[2].

Table 1: Chemical Identifiers for Grazoprevir Sodium and Related Forms

| Parameter | Grazoprevir Sodium Salt | Grazoprevir (Free Base) |

| CAS Number | 1425038-27-2[3] | 1350514-68-9[4] |

| Molecular Formula | C38H49N6NaO9S[5] | C38H50N6O9S[1] |

| Molecular Weight | 788.9 g/mol [6] | 766.91 g/mol [4] |

| Standard InChIKey | HWKZBIVJZNPHGU-CIAYNJNFSA-M[7] | N/A |

| Other Salt CAS Nos. | Potassium: 1206524-86-8[4] | Hydrate: 1350462-55-3[4] |

Mechanistic Pharmacology & Molecular Causality

Grazoprevir operates by selectively targeting the HCV NS3/4A protease, an enzyme essential for cleaving the virally encoded polyprotein into mature, functional proteins (NS3, NS4A, NS4B, NS5A, and NS5B) required for viral replication[1][2].

The Causality of Potency and Resistance Barrier: Unlike early-generation linear ketoamide inhibitors (e.g., boceprevir) that covalently bind to the active site, Grazoprevir acts as a noncovalent, reversible inhibitor[2][8]. Its exceptional potency (subnanomolar IC50 values across multiple genotypes) is driven by its P2-P4 macrocyclic structure, which conformationally constrains the molecule to perfectly match the S1-S4 pockets of the protease active site[2][8].

Furthermore, structural analyses reveal a highly specific network of electrostatic interactions. The backbone carbonyl of the Gln-80 residue forms a hydrogen bond with the guanidinium group of Arg-155[2]. This interaction stabilizes a critical salt bridge between Arg-155 and Asp-168 within the enzyme[2][8]. Because Grazoprevir's binding relies heavily on this stabilized conformation, it maintains a high barrier to resistance, remaining highly active even against the prevalent Q80K polymorphism that severely reduces the efficacy of other protease inhibitors[2][8].

Mechanistic pathway of Grazoprevir sodium inhibiting HCV NS3/4A protease and viral replication.

Pharmacokinetic Profile

In clinical applications, Grazoprevir is frequently co-administered with Elbasvir (an NS5A inhibitor) to achieve sustained virologic response (SVR) rates exceeding 94%[1][8]. The pharmacokinetic parameters of Grazoprevir are heavily influenced by its lipophilic macrocyclic structure.

Table 2: Clinical Pharmacokinetics of Grazoprevir [9]

| Parameter | Value | Biological Causality |

| Bioavailability | 27% | Subject to first-pass hepatic metabolism. |

| Tmax | 2 hours (0.5 - 3h) | Rapid absorption in the gastrointestinal tract. |

| Protein Binding | 98.8% | High affinity for albumin and α-1 acid glycoprotein. |

| Volume of Distribution | ~1,250 L | Extensive tissue distribution, predominantly to the liver. |

| Metabolism | Hepatic (CYP3A) | Undergoes partial oxidative metabolism via Cytochrome P450 3A. |

| Half-Life ( t1/2 ) | ~31 hours | Supports once-daily dosing regimens. |

| Excretion | Feces (>90%), Urine (<1%) | Biliary excretion dominates due to high molecular weight and lipophilicity. |

Experimental Protocols: Analytical Validation

To ensure scientific integrity, researchers must validate the purity and structural identity of Grazoprevir sodium lots prior to in vitro or in vivo assays. The following self-validating protocols leverage the compound's specific physicochemical properties.

Protocol A: LC-MS/MS Analysis for Purity and Mass Confirmation

Causality: Grazoprevir contains multiple basic nitrogen atoms within its macrocycle and quinoxaline ring, making it highly amenable to protonation. Therefore, Electrospray Ionization in positive mode (ESI+) is the optimal choice for mass spectrometry.

-

Sample Preparation: Dissolve 1.0 mg of Grazoprevir sodium in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO). Rationale: Grazoprevir is highly soluble in DMSO but poorly soluble in water[4].

-

Dilution: Dilute the stock to a working concentration of 1 µg/mL using a diluent of 50% Acetonitrile / 50% Water containing 0.1% Formic Acid. Rationale: Formic acid acts as an ion-pairing agent, improving peak shape, and provides the necessary protons for ESI+ ionization.

-

Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a gradient from 10% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) to 90% B over 5 minutes.

-

Mass Detection: Monitor the eluent using ESI+.

-

Self-Validation Check: The system is validated if a sharp chromatographic peak co-elutes with a primary mass-to-charge ratio ( m/z ) of 767.3 [M+H]+ , which corresponds to the protonated free base (MW 766.91)[4]. A secondary sodium adduct peak at m/z 789.3 [M+Na]+ may also be observed.

Protocol B: 1H and 13C NMR Spectroscopy

Causality: To confirm the integrity of the macrocyclic constraint and the absence of ring-opening degradation products, NMR spectroscopy is required.

-

Preparation: Dissolve 10 mg of Grazoprevir sodium in 0.6 mL of deuterated DMSO ( DMSO−d6 ). Rationale: DMSO−d6 prevents the rapid exchange of critical amide protons that would occur in protic solvents like CD3OD , allowing for complete structural elucidation[4].

-

Acquisition: Acquire 1H NMR spectra at ≥ 400 MHz. Set the relaxation delay ( D1 ) to at least 2.0 seconds to ensure the complete relaxation of the sterically hindered macrocyclic protons.

-

Validation: Confirm the presence of the upfield cyclopropyl and tert-butyl protons (0.8 - 1.5 ppm) and the highly deshielded quinoxaline aromatic protons downfield (7.5 - 8.5 ppm).

Step-by-step analytical workflow for the chemical validation of Grazoprevir sodium.

References

-

PubChem - Grazoprevir Compound Summary National Institutes of Health (NIH) URL:[Link]

-

Unraveling the structural basis of grazoprevir potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease National Center for Biotechnology Information (PMC) URL:[Link]

-

Elbasvir + Grazoprevir: Uses & Dosage MIMS Philippines URL:[Link]

Sources

- 1. Grazoprevir | C38H50N6O9S | CID 44603531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Grazoprevir Sodium Salt|CAS 1425038-27-2 [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. apexbt.com [apexbt.com]

- 6. Grazoprevir Sodium Salt|CAS 1425038-27-2 [benchchem.com]

- 7. Grazoprevir Sodium Salt|CAS 1425038-27-2 [benchchem.com]

- 8. Unraveling the structural basis of grazoprevir potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mims.com [mims.com]

Structure-Activity Relationship (SAR) of Grazoprevir Sodium Analogs: A Blueprint for Pan-Genotypic HCV NS3/4A Protease Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Antiviral Drug Discovery & Structural Biology

Executive Summary: The Evolution of NS3/4A Inhibition

The development of direct-acting antivirals (DAAs) against the Hepatitis C Virus (HCV) represents one of the most successful rational drug design campaigns in modern pharmacology. At the heart of this success are the NS3/4A protease inhibitors. Early-generation peptidomimetics (e.g., telaprevir, boceprevir) and first-generation macrocycles (e.g., danoprevir) suffered from narrow genotypic coverage and high susceptibility to resistance-associated substitutions (RAS), particularly at residues R155, A156, and D168 [1].

Grazoprevir (MK-5172) emerged as a best-in-class, second-generation inhibitor by radically altering the macrocyclic architecture. As a Senior Application Scientist navigating the complexities of antiviral SAR, it is critical to understand why Grazoprevir succeeds where others fail. This guide deconstructs the structural logic, thermodynamic drivers, and experimental validation workflows that define the SAR of Grazoprevir and its analogs.

Mechanistic Rationale: Substrate Envelope-Guided Design

The fundamental challenge in targeting the HCV NS3/4A protease is the enzyme's shallow, solvent-exposed active site and its high mutation rate. Traditional inhibitors achieved high affinity by protruding into the S2 and S4 subsites. However, these protruding moieties became steric liabilities when the virus mutated key residues (e.g., D168A or R155K) [2].

The P2-P4 Macrocyclization Paradigm

Grazoprevir circumvents this via a unique P2-P4 macrocyclic architecture . Unlike earlier P1-P3 macrocycles, the 18-membered P2-P4 ring of Grazoprevir constrains the molecule tightly within the enzyme's natural "substrate envelope"—the consensus volume occupied by the virus's natural polyprotein substrates[3].

-

The P2 Quinoxaline Stacking: The P2-P4 constraint forces the large P2 quinoxaline moiety to fold inward, π -stacking directly against the catalytic triad residues (His57 and Asp81).

-

Evasion of the S2 Subsite: Because the catalytic triad is absolutely essential for viral survival, it cannot mutate. By shifting the binding dependency away from the highly mutable S2 pocket (R155/D168) and toward the immutable catalytic triad, Grazoprevir achieves a pan-genotypic and highly resilient resistance profile [1, 4].

Diagram 1: Binding logic of Grazoprevir. The P2 quinoxaline targets conserved catalytic residues.

Core SAR Evolution: Decoding the Analogs

While Grazoprevir is highly potent against D168A and R155K variants, its rigid P2-P4 macrocycle creates a vulnerability to the A156T mutation . The bulky threonine side chain sterically clashes with the macrocycle itself. To map this SAR, researchers synthesized linear and P1-P3 macrocyclic analogs of Grazoprevir to isolate the thermodynamic and structural contributions of the ring [2, 4].

Thermodynamic Causality

Macrocyclization typically improves potency by pre-organizing the ligand, thereby reducing the entropic penalty ( ΔS ) upon binding. However, if the ring forces a clash with a mutant residue, the enthalpic penalty ( ΔH ) outweighs the entropic gain.

-

Linear Analogs (5172-linear): Removing the macrocycle entirely restores flexibility. The P2 quinoxaline can adjust its conformation to accommodate the A156T mutation. While absolute potency drops (due to the entropic penalty of a flexible ligand), the fold-change in resistance is flattened [2].

-

P1-P3 Analogs (5172-mcP1P3): Shifting the macrocycle to the P1-P3 position removes the steric bulk near A156 while maintaining the entropic benefits of a constrained ring. This hybrid approach yields exceptional potency against both D168A and A156T[2].

Quantitative SAR Summary

The table below synthesizes the biochemical and cellular data driving these structural decisions.

| Compound | Scaffold Architecture | P2 Heterocycle | WT GT1a K i (nM) | D168A K i (nM) | A156T EC 50 (nM) |

| Danoprevir (1st Gen) | P1-P3 Macrocycle | Isoindoline | 0.20 | >100 | >1000 |

| Grazoprevir (MK-5172) | P2-P4 Macrocycle | Quinoxaline | 0.01 | 0.02 | 150.0 |

| 5172-mcP1P3 | P1-P3 Macrocycle | Quinoxaline | 0.05 | 0.10 | 4.5 |

| 5172-linear | Linear Peptidomimetic | Quinoxaline | 0.80 | 1.20 | 12.0 |

Data synthesized from [1], [2], and [4]. Notice how the P2-P4 macrocycle (Grazoprevir) solves the D168A liability of Danoprevir, while the P1-P3 analog solves the A156T liability of Grazoprevir.

Experimental Protocols for SAR Validation

To ensure trustworthiness and reproducibility, the SAR of Grazoprevir analogs must be validated through a self-validating system of orthogonal assays. Below are the field-proven, step-by-step methodologies used to generate the data in the table above.

Protocol A: Biochemical FRET-Based Protease Inhibition Assay

This assay measures the intrinsic binding affinity (K i ) of the analogs against purified NS3/4A enzymes.

-

Reagent Preparation: Prepare the assay buffer containing 50 mM Tris-HCl (pH 7.5), 15% glycerol, 0.6 mM lauryl maltoside, and 10 mM DTT.

-

Enzyme-Ligand Pre-incubation: Dilute purified HCV NS3/4A protease (Wild-Type or D168A mutant) to a final concentration of 0.5 nM. Add 3-fold serial dilutions of the Grazoprevir analog (from 10 μ M down to 0.5 pM).

-

Critical Step: Incubate the mixture for 30 minutes at room temperature. Grazoprevir analogs are tight-binding inhibitors; this pre-incubation ensures the system reaches thermodynamic equilibrium before substrate addition.

-

-

Reaction Initiation: Add the FRET depsipeptide substrate (e.g., RET S1, AnaSpec) to a final concentration of 2 μ M.

-

Kinetic Readout: Continuously monitor fluorescence (Excitation: 340 nm, Emission: 490 nm) for 15 minutes using a microplate reader.

-

Data Analysis: Calculate the initial velocities ( V0 ). Because these are tight-binding inhibitors where the enzyme concentration is close to the K i , fit the dose-response data to the Morrison equation (rather than standard Michaelis-Menten IC 50 models) to derive the true K i [4].

Protocol B: HCV Subgenomic Replicon Assay (Cellular Potency)

Biochemical affinity must translate to cellular antiviral activity. This assay measures the EC 50 in a physiologically relevant cellular environment.

-

Cell Seeding: Seed Huh7 cells stably harboring HCV subgenomic replicons (GT1a, GT1b, or A156T mutant) linked to a firefly luciferase reporter into 96-well opaque plates at 5×103 cells/well.

-

Compound Treatment: After 24 hours of incubation, treat the cells with 10-point serial dilutions of the analogs in DMEM supplemented with 5% FBS and 0.5% DMSO.

-